4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol
Description
The investigation into compounds like 4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol is rooted in the broader history of synthetic estrogens and the quest to understand their physiological and pathological effects. This particular molecule is recognized as a metabolite of hexestrol (B1673224), a non-steroidal estrogen, and its study provides insights into the biotransformation and activity of this class of endocrine disruptors.
The journey into non-steroidal estrogen analogs began with the synthesis of Diethylstilbestrol (B1670540) (DES) in 1938. nih.gov This compound, a potent synthetic estrogen, was initially prescribed to pregnant women to prevent miscarriages. However, its use led to devastating long-term health consequences for the offspring of treated mothers, including an increased risk of certain cancers. This discovery spurred extensive research into the mechanisms of action of non-steroidal estrogens and their metabolites, highlighting the critical importance of understanding the complete metabolic lifecycle of synthetic hormones. The study of these analogs has since become a cornerstone of toxicology and endocrine research, driving the development of new models to assess the safety of hormonally active compounds.
This compound belongs to the stilbestrol family of non-steroidal estrogens. Structurally, it is a derivative of hexestrol, which is itself a reduced, and therefore more flexible, analog of diethylstilbestrol. The key structural features of this compound include two phenolic hydroxyl groups, which are crucial for binding to estrogen receptors, and a flexible hexane (B92381) backbone. Its classification as a metabolite of hexestrol is significant, as the metabolic transformation of parent compounds can alter their biological activity, sometimes leading to more potent or toxic derivatives. nih.govacs.org
Table 1: Structural Comparison of Key Stilbestrol Derivatives
| Compound Name | Chemical Formula | Key Structural Features |
| Diethylstilbestrol (DES) | C18H20O2 | Two phenolic hydroxyl groups, a central double bond creating a rigid structure. |
| Hexestrol | C18H22O2 | Two phenolic hydroxyl groups, a saturated central carbon chain allowing for more conformational flexibility. |
| This compound | C18H22O2 | A hydroxylated metabolite of hexestrol, featuring an additional hydroxyl group on one of the phenyl rings. |
The significance of this compound as a model compound lies in its identity as a metabolite of a known endocrine disruptor. The study of such metabolites is crucial for several reasons. Firstly, it allows researchers to understand the complete metabolic pathway of synthetic estrogens and identify all biologically active species. Secondly, it provides a tool to investigate the structure-activity relationships within the stilbestrol family, helping to elucidate which structural modifications enhance or diminish estrogenic and toxicological effects. Research on hexestrol and its metabolites, including hydroxylated forms like the subject compound, contributes to the broader understanding of how these molecules interact with estrogen receptors and other cellular targets to exert their effects. nih.govnih.gov The synthesis of such metabolites for research purposes allows for detailed in vitro studies of their binding affinity to estrogen receptors and their ability to induce estrogenic responses. acs.org
Research involving this compound and related hydroxylated stilbene (B7821643) derivatives primarily falls into the following domains:
Toxicology and Carcinogenesis: A significant area of research is understanding the role of metabolic activation in the carcinogenicity of synthetic estrogens. Studies on the metabolism of hexestrol and the formation of hydroxylated and quinone metabolites are central to elucidating the mechanisms of tumor initiation. nih.govnih.gov
Endocrine Disruption: The estrogenic activity of stilbestrol metabolites is a key focus. Researchers investigate the binding affinity of these compounds to estrogen receptors (ERα and ERβ) and their potential to disrupt normal endocrine signaling pathways. nih.govwikipedia.org
Pharmacology and Drug Design: The study of structure-activity relationships among stilbestrol derivatives can inform the design of new therapeutic agents, including selective estrogen receptor modulators (SERMs) and anti-cancer drugs.
Analytical Chemistry: The development of methods for the detection and quantification of stilbestrols and their metabolites in biological and environmental samples is an important research area, driven by the need to monitor exposure to these endocrine disruptors.
Table 2: Research Findings on Stilbestrol Metabolites
| Research Area | Key Findings |
| Metabolism | Hexestrol is metabolized to various hydroxylated compounds, including catechol and other hydroxylated derivatives. nih.gov |
| Carcinogenicity | The formation of quinone metabolites from hydroxylated precursors is implicated in the carcinogenic activity of hexestrol. nih.govnih.gov |
| Estrogenic Activity | The estrogenic potency of stilbestrol derivatives is influenced by the position and number of hydroxyl groups and the overall molecular structure. |
| Receptor Binding | Hydroxylated metabolites of stilbestrols can retain high binding affinity for estrogen receptors. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
92569-29-4 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-[2-ethyl-1-(4-hydroxyphenyl)butyl]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-13(4-2)18(14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-13,18-20H,3-4H2,1-2H3 |
InChI Key |
AAPXEEHBELUIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Chemical Synthesis, Derivatization, and Isomeric Studies of 4 2 Ethyl 1 4 Hydroxyphenyl Butyl Phenol
Synthetic Methodologies for 4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol
The synthesis of this compound can be approached through established organic chemistry reactions, primarily involving the formation of carbon-carbon bonds to connect the two phenolic moieties via the butyl chain.
Established Synthetic Routes and Reaction Mechanisms
While a specific, standardized synthesis for this compound is not extensively documented in publicly available literature, its structure as a 1,1-bis(4-hydroxyphenyl)alkane suggests that it can be synthesized through acid-catalyzed condensation reactions. A plausible and established route for analogous compounds involves the reaction of a phenol (B47542) with a suitable ketone or aldehyde. google.comresearchgate.netnih.govgoogle.com
A potential synthetic pathway could involve the reaction of phenol with 2-ethyl-1-phenylbutan-1-one, where the phenyl group is substituted with a hydroxyl group at the para position (4-hydroxy-2-ethyl-1-phenylbutan-1-one). This reaction would likely be catalyzed by a strong acid, such as sulfuric acid or a solid acid catalyst, to promote the electrophilic substitution on the phenol ring. google.com
Alternatively, a Grignard reaction could be employed. This would involve the reaction of a Grignard reagent derived from a protected 4-bromophenol, such as 4-methoxyphenylmagnesium bromide, with 2-ethylbutanal. Subsequent deprotection of the methoxy (B1213986) groups would yield the final product.
The general mechanism for the acid-catalyzed synthesis of bisphenols involves the protonation of the carbonyl group of the ketone or aldehyde, which makes it more electrophilic. This is followed by an electrophilic attack on the electron-rich phenol ring, typically at the para position to the hydroxyl group, to form a carbocation intermediate. A second phenol molecule then attacks this intermediate, and after deprotonation, the 1,1-bis(4-hydroxyphenyl)alkane is formed. google.com
Table 1: Potential Synthetic Routes for this compound
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Plausible Mechanism |
|---|---|---|---|
| Acid-Catalyzed Condensation | Phenol and 4-hydroxy-2-ethyl-1-phenylbutan-1-one | Strong acid (e.g., H₂SO₄) | Electrophilic aromatic substitution |
Approaches for Preparation of Radiolabeled this compound
Radiolabeling is a crucial technique for studying the pharmacokinetics and metabolism of a compound. For this compound, common isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) could be incorporated.
A common strategy for tritium labeling is the reduction of a suitable unsaturated precursor with tritium gas. google.com For instance, if a synthetic intermediate with a double bond in the butyl chain or an aromatic ring that can be catalytically reduced is available, it could be subjected to catalytic tritiation. Another approach involves the use of a tritiated reducing agent, such as sodium borotritide, to reduce a ketone precursor.
For carbon-14 labeling, one would typically start with a ¹⁴C-labeled precursor. For example, if the synthesis involves a Grignard reaction, ¹⁴C-labeled 4-bromoanisole (B123540) could be used. Alternatively, if a Friedel-Crafts acylation approach is considered, ¹⁴C-labeled 2-ethylbutanoyl chloride could be employed. The synthesis of radiolabeled bisphenol A and its analogues has been reported, providing a framework for developing a strategy for the target molecule. researchgate.net
Derivatization Strategies for Structure-Activity Relationship Investigations
To understand how the chemical structure of this compound relates to its biological activity, various derivatives can be synthesized and tested.
Synthesis of Hydroxylated and Catechol Metabolites
In vivo, phenolic compounds are often metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and catechol metabolites. The synthesis of these potential metabolites is essential for their identification in metabolic studies and for evaluating their biological activity.
Hydroxylation can occur on the aromatic rings or the alkyl chain. The synthesis of hydroxylated polychlorinated biphenyls (PCBs), which are structurally related, has been achieved through methods like the Suzuki coupling, which could be adapted. nih.gov This would involve coupling a boronic acid derivative of one phenol with a halogenated derivative of the other, where one of the starting materials already contains the additional hydroxyl group (or a protected form).
Catechol metabolites, which have two adjacent hydroxyl groups on an aromatic ring, are also common. The synthesis of catecholamines and their metabolites has been described and could provide insights. nih.govnih.gov A potential route to a catechol derivative of this compound would involve the ortho-hydroxylation of one of the phenol rings, possibly through a selective oxidation reaction.
Functionalization for Affinity Probes
Affinity probes are valuable tools for identifying and studying the biological targets of a compound. These probes typically consist of the parent molecule, a reactive group for covalent attachment, and often a reporter tag (like biotin (B1667282) or a fluorescent group).
For this compound, a common strategy would be to introduce a linker at a position that is not critical for its biological activity. This linker could then be attached to a photoreactive group, such as an azide (B81097) or a benzophenone, to create a photoaffinity probe. nih.gov Upon irradiation with UV light, these probes can form a covalent bond with their target protein. Alternatively, the linker could be attached to a biotin molecule, allowing for the isolation of the target protein using streptavidin affinity chromatography. The synthesis of such probes for other estrogenic compounds has been reported and serves as a good precedent. nih.govnih.gov
Stereochemical Considerations and Isomerism of this compound
The structure of this compound contains two chiral centers at the C1 and C2 positions of the butyl chain. This gives rise to the possibility of four stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers, as are the (1R, 2S) and (1S, 2R) isomers. The relationship between the (1R, 2R) and (1R, 2S) isomers (and other similar pairs) is diastereomeric.
The separation of these stereoisomers is crucial, as they can have different biological activities. Diastereomers have different physical properties and can often be separated by standard chromatographic techniques like HPLC. hplc.eunih.gov Enantiomers, however, have identical physical properties in a non-chiral environment and require a chiral environment for separation. This can be achieved through chiral chromatography, using a chiral stationary phase, or by derivatizing the enantiomers with a chiral resolving agent to form diastereomers, which can then be separated. wikipedia.org
The stereoselective synthesis of a specific isomer would require the use of chiral catalysts or starting materials. While specific methods for the enantioselective synthesis of this compound are not described, general approaches for the asymmetric synthesis of related 1,1-diarylalkanes could potentially be adapted.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-hydroxy-2-ethyl-1-phenylbutan-1-one |
| 4-methoxyphenylmagnesium bromide |
| 2-ethylbutanal |
| 4-bromoanisole |
| 2-ethylbutanoyl chloride |
| Bisphenol A |
| Tritium |
| Carbon-14 |
| Sodium borotritide |
| Azide |
| Benzophenone |
| Biotin |
Geometric Isomers and Their Relative Stability
This compound possesses two chiral centers at the carbon atoms corresponding to positions 3 and 4 of the hexane (B92381) backbone. Consequently, three distinct stereoisomers exist: a pair of enantiomers, (3R,4R)-Hexestrol and (3S,4S)-Hexestrol, and a meso compound, (3R,4S)-Hexestrol. wikipedia.orgnih.gov The enantiomeric pair is collectively known as the dl-racemate or isohexestrol, while the meso form is a diastereomer of this pair. wikipedia.orgresearchgate.net
The relative stability of these conformations has a direct impact on their interaction with biological targets. For the dl-isomers to achieve the antiperiplanar conformation thought to be optimal for receptor binding, an energy penalty must be paid to overcome the torsional strain, which may explain their lower binding affinity compared to the meso form. acs.org The meso-isomer, being more stable in the preferred binding conformation, exhibits a stronger affinity for the estrogen receptor. researchgate.netacs.org
| Isomer Name | Stereochemical Configuration | Common Designation | Preferred Conformation | Relative Receptor Binding Affinity |
|---|---|---|---|---|
| meso-Hexestrol | (3R,4S) or (3S,4R) | meso-form | Antiperiplanar | High researchgate.netacs.org |
| (3R,4R)-Hexestrol | (3R,4R) | dl-pair / Isohexestrol | Synclinal (gauche) | Low researchgate.netacs.org |
| (3S,4S)-Hexestrol | (3S,4S) |
Stereoselective Synthesis Approaches
The synthesis of this compound can be approached through several methods, with some offering a degree of stereoselectivity, preferentially yielding the more potent meso-isomer.
One of the primary methods for synthesizing Hexestrol (B1673224) involves the catalytic hydrogenation of Diethylstilbestrol (B1670540) (DES), a structurally related compound with a central double bond. wikipedia.org A stereoselective approach involves the hydrogenation of the dimethyl ethers of either Diethylstilbestrol or its geometric isomer, pseudodiethylstilbestrol. This reduction reaction, followed by a demethylation step to reveal the free phenol groups, preferentially yields the meso-isomer of Hexestrol. wikipedia.org This selectivity arises from the stereochemical course of the hydrogenation reaction on the stilbene (B7821643) backbone.
Other synthetic routes reported include:
Hydrogenation of 4,4′-Dihydroxydiphenylhexadiene : This method also involves a reduction of double bonds to form the saturated hexane core, providing a pathway to the target molecule. wikipedia.org
Reaction with Grignard Reagents : The synthesis can be achieved through the reaction of ethylmagnesium bromide with anisaldazine. The resulting intermediate is then demethylated to yield Hexestrol. wikipedia.org
Starting from p-Hydroxypropiophenone : This ketone can serve as a precursor in a synthetic pathway to construct the 3,4-bis(4-hydroxyphenyl)hexane structure. wikipedia.org
While these methods provide routes to the Hexestrol structure, achieving high stereoselectivity for a specific isomer, particularly one of the chiral enantiomers of the dl-pair, requires more sophisticated asymmetric synthesis strategies. Research into chiral derivatives has been pursued to probe the stereochemical requirements of biological receptors, indicating the importance of developing syntheses that can selectively access each of the individual stereoisomers. researchgate.net
| Starting Material | Key Transformation | Primary Product Isomer | Reference |
|---|---|---|---|
| Diethylstilbestrol (or its dimethyl ether) | Catalytic Hydrogenation & Demethylation | meso-Hexestrol | wikipedia.org |
| 4,4′-Dihydroxydiphenylhexadiene | Hydrogenation | Not specified, likely a mixture | wikipedia.org |
| Anisaldazine and Ethylmagnesium Bromide | Grignard Reaction & Demethylation | Not specified, likely a mixture | wikipedia.org |
| p-Hydroxypropiophenone | Multi-step synthesis | Not specified | wikipedia.org |
Molecular Pharmacology and Receptor Interactions of 4 2 Ethyl 1 4 Hydroxyphenyl Butyl Phenol
Estrogen Receptor Binding Affinity and Selectivity
The interaction of 4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol with estrogen receptors is characterized by its binding affinity, which is a measure of the strength of the interaction between the ligand and the receptor, and its selectivity for the two main estrogen receptor subtypes, ERα and ERβ. The structural characteristics of this compound, particularly the two phenolic hydroxyl groups, are critical for its ability to bind to the estrogen receptor's ligand-binding domain. nih.govresearchgate.net
Binding to Estrogen Receptor Alpha (ERα) Subtype
This compound, as a hexestrol (B1673224) analog, is expected to exhibit a strong binding affinity for the Estrogen Receptor Alpha (ERα). The parent compound, hexestrol, demonstrates a high affinity for ERα, with a reported inhibitor constant (Ki) of 0.06 nM. medchemexpress.com The phenolic hydroxyl group is a key feature, providing significant binding energy through interaction with the Arg394/Glu353/water triad (B1167595) within the receptor's binding pocket. nih.gov Studies on structurally similar synthetic estrogens have shown that compounds like meso-hexestrol can exhibit even greater affinity for the estrogen receptor than the endogenous hormone, estradiol (B170435). oup.comoup.com The binding of phenolic compounds to ERα is a crucial step in initiating the cascade of events leading to a biological response. nih.gov
Binding to Estrogen Receptor Beta (ERβ) Subtype
The compound's interaction with the Estrogen Receptor Beta (ERβ) is also significant. Data for the parent compound hexestrol shows an equivalent high affinity for ERβ, with a Ki value of 0.06 nM, suggesting a lack of selectivity between the two receptor subtypes. medchemexpress.com This is not unusual for many non-steroidal estrogens. However, subtle changes in the ligand's structure can dramatically influence subtype selectivity. For instance, modifications to the core structure of similar bisphenol compounds have been shown to convert a receptor agonist for ERα into a specific antagonist for ERβ, highlighting the sensitivity of the ligand-receptor interaction. nih.gov
Comparative Binding Kinetics with Endogenous Estrogens and Other Synthetic Analogs
When compared to the primary endogenous estrogen, 17β-estradiol, synthetic analogs like this compound often display potent binding. Research has demonstrated that optimized synthetic estrogens, such as diethylstilbestrol (B1670540) (DES) and meso-hexestrol, can exhibit a greater affinity for the estrogen receptor than estradiol itself. oup.comoup.com However, the binding affinity can vary widely with small changes in chemical structure. Studies on various hexestrol derivatives show a wide range of apparent competitive binding affinities, from as low as 1.8% to as high as 25% of that of estradiol. illinois.edu Some cytotoxic agent-linked hexestrol derivatives have been found to have a relative binding affinity in the range of 1%, which is similar to comparable diethylstilbestrol compounds. nih.gov
| Compound | Receptor Target | Binding Affinity Metric | Reported Value | Reference |
|---|---|---|---|---|
| Hexestrol | ERα / ERβ | Ki | 0.06 nM | medchemexpress.com |
| meso-Hexestrol | Estrogen Receptor | Relative Binding Affinity (RBA) | Greater than Estradiol | oup.comoup.com |
| Diethylstilbestrol (DES) | Estrogen Receptor | Relative Binding Affinity (RBA) | Greater than Estradiol | oup.comoup.com |
| Hexestrol Derivatives (range) | Estrogen Receptor | Relative Binding Affinity (RBA) | 1.8% - 25% of Estradiol | illinois.edu |
Mechanisms of Estrogen Receptor Activation and Modulation
The binding of a ligand like this compound to an estrogen receptor is the initiating step in a complex process of receptor activation and modulation of gene expression. This process involves significant changes in the receptor's structure and its cellular location. nih.gov
Ligand-Induced Receptor Conformational Changes
Upon binding of an agonist, the estrogen receptor undergoes a critical conformational change. nih.gov This structural rearrangement is essential for the subsequent steps of receptor activation. The specific shape and chemical properties of the bound ligand, such as this compound, dictate the final conformation of the receptor. This altered shape creates a surface that is recognized by and allows for the binding of coactivator proteins, which are necessary for initiating gene transcription. nih.gov The conformational state of hexestrol isomers has been shown to directly affect their binding affinity, underscoring the importance of the ligand-induced structural changes in the receptor. nih.gov
Receptor Dimerization and Translocation Dynamics
Following ligand binding and the initial conformational shift, the estrogen receptor must form a dimer, a complex of two receptor molecules. nih.gov This dimerization is a prerequisite for the receptor to effectively bind to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This process has been visualized using techniques like Bioluminescence Resonance Energy Transfer (BRET), which can measure the ligand-induced dimerization of ERα in living cells. nih.gov Once dimerized, the ligand-receptor complex translocates into the cell nucleus, where it binds to DNA and, through the recruitment of co-regulators, activates or represses the transcription of specific genes. nih.gov
Interaction with Estrogen Response Elements (EREs)
Diethylstilbestrol (DES) exerts its potent estrogenic effects primarily through its interaction with estrogen receptors (ERs), predominantly ERα and ERβ. patsnap.com Upon binding to these receptors, the DES-ER complex undergoes a conformational change, dimerizes, and translocates to the cell nucleus. patsnap.com Within the nucleus, the activated receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. patsnap.com This binding initiates the transcription of these genes, leading to a cascade of cellular events associated with estrogenic activity, such as cell growth and differentiation. patsnap.com
The interaction of the DES-ER complex with EREs is a critical step in mediating the genomic effects of this synthetic estrogen. The potency of DES is, in part, attributed to its strong binding to both ERα and ERβ, which leads to a robust and often prolonged activation of these receptors and subsequent gene transcription. patsnap.com This exaggerated activation, when compared to endogenous estrogens like 17β-estradiol, is believed to contribute to the adverse health outcomes associated with DES exposure, including an increased risk of certain cancers. patsnap.com
Downstream Signaling Pathways and Genomic Effects
The binding of the Diethylstilbestrol (DES)-estrogen receptor complex to Estrogen Response Elements initiates a series of downstream events that profoundly impact cellular function through both genomic and non-genomic pathways. These signaling cascades are responsible for the wide range of physiological and pathological effects attributed to DES.
The transcriptional activity of the estrogen receptor (ER) is modulated by its interaction with a variety of coregulatory proteins, which include coactivators that enhance transcription and corepressors that inhibit it. The specific conformation adopted by the ER upon ligand binding determines which coregulators are recruited. Research has shown that the interaction of DES with ERα leads to a distinct pattern of coregulator recruitment when compared to the endogenous estrogen, 17β-estradiol (E2). nih.govnih.gov
Studies using in vitro assays have revealed significant differences between DES and E2 in the binding of ERα to numerous coregulator motifs. nih.gov For instance, DES has been shown to differentially affect the interaction of ERα with both coactivators and corepressors. nih.gov This differential recruitment can lead to altered transcriptional activation of target genes, providing a potential mechanism for the distinct biological effects of DES, including its toxicity. nih.gov
Table 1: Coregulators Differentially Recruited by DES-ERα Complex Compared to E2-ERα Complex
| Coregulator | Function | Effect of DES |
|---|---|---|
| NCOA1 | Nuclear receptor coactivator 1 | Altered binding |
| NCOR1 | Nuclear receptor corepressor 1 | Altered binding |
| TRRAP | Transformation/transcription domain-associated protein | Coactivator involved in epigenetic transcription activation |
| TIF1A | Transcriptional intermediary factor 1-alpha | Coactivator that modulates transcription of target genes |
This table is a summary of findings from a study comparing DES and E2-induced ERα-coregulator interactions. nih.gov
The differential recruitment of coregulators by the Diethylstilbestrol (DES)-estrogen receptor complex leads to distinct changes in the expression profiles of target genes. Transcriptomic analyses have demonstrated that DES and 17β-estradiol (E2) induce significantly different gene expression signatures in estrogen-responsive cells, such as the T47D breast cancer cell line. nih.gov
Developmental exposure to DES has been shown to cause persistent alterations in the expression of genes that may be associated with the development of uterine neoplasia later in life. nih.gov In mouse models, neonatal DES exposure leads to the altered expression of genes involved in cell growth, differentiation, and adhesion. nih.gov Some of these genes, such as lactotransferrin (Ltf), transforming growth factor beta inducible (Tgfb1), and cyclin D1 (Ccnd1), have also been identified in human uterine adenocarcinomas. nih.gov
Furthermore, DES exposure has been linked to changes in the expression of inflammatory chemokines. In mice, neonatal administration of DES up-regulates the expression of Cxcl chemokines 2, 3, 5, and 7 in the vaginal epithelium, which may be associated with the carcinogenic process. plos.org Epigenetic modifications, such as alterations in DNA methylation patterns, are also implicated in the long-term changes in gene expression induced by DES. nih.govresearchgate.net
Table 2: Key Genes with Altered Expression Following DES Exposure
| Gene | Function | Tissue/Cell Type | Effect of DES |
|---|---|---|---|
| Lactotransferrin (Ltf) | Iron-binding protein, estrogen-regulated | Uterus | Persistent elevation |
| Transforming growth factor beta inducible (Tgfb1) | Regulation of cell growth and differentiation | Uterus | Altered expression |
| Cyclin D1 (Ccnd1) | Cell cycle regulation | Uterus | Altered expression |
| Secreted frizzled-related protein 4 (Sfrp4) | Wnt signaling pathway inhibitor | Uterus | Altered expression |
| Cxcl2, Cxcl3, Cxcl5, Cxcl7 | Inflammatory chemokines | Vaginal epithelium | Up-regulation |
This table compiles findings from studies on DES-induced gene expression changes. nih.govplos.org
In addition to its genomic effects mediated by nuclear estrogen receptors (ERs), Diethylstilbestrol (DES) can also initiate rapid, non-genomic signaling cascades. These effects are typically mediated by ERs located at the cell membrane. nih.gov This non-genomic signaling can occur within minutes of exposure and involves the activation of various downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades. nih.gov
Metabolic Transformations and Biotransformation Pathways of 4 2 Ethyl 1 4 Hydroxyphenyl Butyl Phenol
Hepatic Metabolism of 4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol
The liver is the primary site for the metabolism of xenobiotics, including phenolic compounds. The biotransformation of this compound is expected to proceed via two main phases of metabolism: Phase I (oxidation) and Phase II (conjugation). nih.govmdpi.com
Phase I metabolism primarily involves oxidation reactions catalyzed by the cytochrome P450 (CYP450) enzyme system, which increases the polarity of the compound. diva-portal.org For structurally related bisphenols like BPA, oxidative metabolism can occur on both the aromatic rings and the alkyl bridge. nih.gov
Key oxidative transformations anticipated for this compound include:
Aromatic Hydroxylation: The addition of hydroxyl (-OH) groups to the phenyl rings is a common metabolic step. For BPA, this results in catechol metabolites, such as 3-hydroxy-BPA, which can be further oxidized to form reactive quinones like BPA-3,4-quinone. oup.comacs.org A similar pathway can be postulated for this compound, leading to catechol derivatives.
Alkyl Chain Oxidation: The ethyl and butyl substituents on the bridging carbon are potential sites for hydroxylation. nih.govpnas.org Studies on alkyl-substituted polycyclic aromatic hydrocarbons have shown that alkyl substitution can shift the metabolic focus from the aromatic ring to the alkyl side chain. nih.gov This could lead to the formation of various alcohol metabolites. For example, the bio-oxidation of BPA can yield hydroxylated products such as 2,2-bis(4-hydroxyphenyl)-1-propanol. mdpi.com
Dimerization: Under oxidative conditions, dimerization of BPA has been observed, resulting from C-C or C-O linkages between two parent molecules. dphen1.com This suggests that similar dimer formation could be a minor pathway for this compound.
Following Phase I oxidation, or acting directly on the parent compound, Phase II conjugation reactions serve to further increase water solubility and facilitate excretion. nih.gov For phenolic compounds, the most significant conjugation pathway is glucuronidation. mdpi.comnih.gov
Glucuronidation: This process involves the attachment of a glucuronic acid moiety to the hydroxyl groups of the phenol (B47542), catalyzed by UDP-glucuronosyltransferases (UGTs). diva-portal.orgnih.gov This is the primary detoxification pathway for BPA and its analogues. diva-portal.orgresearchgate.net The resulting glucuronide conjugates, such as BPA-glucuronide (BPA-G), are generally considered biologically inactive and are readily eliminated in urine and bile. nih.govnih.gov It is highly probable that this compound undergoes extensive glucuronidation at one or both of its phenolic hydroxyl groups.
| Metabolic Phase | Reaction Type | Description | Example Metabolite (from BPA) |
|---|---|---|---|
| Phase I | Aromatic Hydroxylation | Addition of -OH group to the phenyl ring, catalyzed by CYP450 enzymes. | BPA catechol (3-hydroxy-BPA) |
| Phase I | Alkyl Hydroxylation | Oxidation of the alkyl bridge connecting the phenyl rings. | 2,2-bis(4-hydroxyphenyl)-1-propanol |
| Phase II | Glucuronidation | Conjugation with glucuronic acid at the hydroxyl groups, catalyzed by UGTs. This is the major detoxification pathway. | BPA-glucuronide (BPA-G) |
| Phase II | Sulfation | Conjugation with a sulfate (B86663) group, catalyzed by SULTs. | BPA-sulfate |
Identification and Characterization of Primary and Secondary Metabolites
The identification of metabolites is crucial for understanding the complete biological impact of a xenobiotic. Primary metabolites are the direct products of Phase I or Phase II reactions on the parent compound, while secondary metabolites result from further biotransformation of the primary metabolites.
Based on the metabolism of related compounds, the major metabolites of this compound are expected to be its glucuronide and sulfate conjugates. Advanced analytical techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are essential for the separation, identification, and quantification of these metabolites in biological samples. dphen1.comnih.gov
The primary metabolites would likely be:
This compound-monoglucuronide: Conjugation at one of the two phenolic hydroxyls.
This compound-diglucuronide: Conjugation at both phenolic hydroxyls.
Hydroxylated derivatives: Products of Phase I oxidation on the aromatic rings or alkyl chains.
Secondary metabolites could include glucuronide or sulfate conjugates of the initial hydroxylated metabolites. dphen1.com
A critical aspect of metabolism studies is determining whether the biotransformation leads to detoxification or bioactivation. While conjugation reactions like glucuronidation typically inactivate estrogenic compounds, Phase I metabolites can sometimes exhibit altered or even enhanced biological activity. oup.comoup.com
For instance, the BPA metabolite 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) has been shown to possess significantly more potent estrogenic activity than BPA itself. nih.gov Similarly, certain hydroxylated metabolites of Bisphenol F (BPF) may have strong estrogen receptor binding affinities. nih.gov The 3-hydroxyl metabolite of BPA (BPA catechol) also retains estrogenic activity. oup.comoup.com
Therefore, it is imperative that any oxidative metabolites of this compound be assessed for their potential estrogenic activity. In contrast, the glucuronide conjugates are expected to be devoid of significant estrogenic activity. nih.govoup.com
Enzymatic Systems Involved in this compound Metabolism
The biotransformation of this compound is mediated by specific enzyme superfamilies.
Cytochrome P450 (CYP450): This superfamily of enzymes, located primarily in the liver, is responsible for the initial oxidative metabolism (Phase I) of a wide range of xenobiotics. nih.govdiva-portal.org Specific isozymes within the CYP2C subfamily have been identified as being mainly responsible for BPA activation in the liver. acs.org These enzymes are the likely catalysts for any hydroxylation of this compound.
UDP-Glucuronosyltransferases (UGTs): These Phase II enzymes are critical for the detoxification of bisphenols. diva-portal.org Studies on BPA and its analogues have identified several UGT isoforms involved in their glucuronidation, including UGT1A9 and UGT2B15. researchgate.netnih.gov UGT1A9, a hepatic enzyme, is primarily responsible for Bisphenol S (BPS) glucuronidation, while the intestinal enzyme UGT1A10 is most active for Bisphenol F (BPF). nih.gov It is probable that a similar profile of UGT enzymes is responsible for conjugating this compound.
| Enzyme Superfamily | Metabolic Phase | Primary Function | Key Isoforms for Bisphenols |
|---|---|---|---|
| Cytochrome P450 (CYP450) | Phase I | Oxidation (e.g., hydroxylation) of the parent compound. | CYP2C subfamily |
| UDP-Glucuronosyltransferases (UGTs) | Phase II | Conjugation with glucuronic acid for detoxification and excretion. | UGT1A9, UGT1A10, UGT2B15 |
| Sulfotransferases (SULTs) | Phase II | Conjugation with sulfate for detoxification and excretion. | Not fully specified, but contribute to metabolism. |
Cytochrome P450 (CYP) Isoforms
The initial step in the metabolism of many phenolic compounds, including bisphenols, is typically mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are responsible for oxidative metabolism, introducing or exposing functional groups that facilitate subsequent conjugation reactions. diva-portal.org For bisphenol A, a structural analog of this compound, several CYP isoforms have been implicated in its metabolism. The CYP2C subfamily, in particular, appears to play a significant role. nih.govjst.go.jp
The primary oxidative reaction is hydroxylation of the aromatic rings. This process can lead to the formation of catechol derivatives. diva-portal.orgnih.gov For instance, the metabolism of BPA by rat liver microsomes has been shown to produce hydroxylated metabolites. oup.com It is plausible that this compound undergoes similar hydroxylation on one or both of its phenolic rings, catalyzed by CYP enzymes. The specific isoforms involved would likely include members of the CYP2C family, given their established role in the metabolism of structurally related compounds. nih.govjst.go.jp
The table below summarizes the key CYP-mediated reactions anticipated for this compound, based on data from analogous compounds.
| Metabolic Reaction | Putative Metabolite(s) | Key CYP Isoforms (based on analogs) |
| Aromatic Hydroxylation | Catechol derivatives | CYP2C9, CYP2C18, CYP2C19 |
| Aliphatic Hydroxylation | Hydroxylated alkyl chain derivatives | To be determined |
UDP-Glucuronosyltransferases (UGTs)
Following Phase I oxidation, the resulting hydroxylated metabolites, as well as the parent compound, are susceptible to Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major detoxification pathway for phenolic compounds. diva-portal.orgnih.gov This reaction involves the addition of a glucuronic acid moiety to a hydroxyl group, which significantly increases the water solubility of the compound, thereby facilitating its excretion from the body. acs.org
For bisphenol A, glucuronidation is the predominant metabolic pathway observed in humans, with BPA-glucuronide being the major metabolite found in urine. acs.orgnih.gov Different UGT isoforms exhibit varying specificities for different substrates. For instance, UGT1A9 is a key enzyme in the glucuronidation of bisphenol S, while UGT1A10 is more active towards bisphenol F. diva-portal.org Given the presence of two phenolic hydroxyl groups, this compound is an excellent candidate for glucuronidation. It is likely that one or both of these hydroxyl groups can be conjugated with glucuronic acid.
The following table outlines the expected UGT-mediated metabolism of this compound.
| Metabolic Reaction | Putative Metabolite(s) | Key UGT Isoforms (based on analogs) |
| Glucuronidation | Mono- and di-glucuronide conjugates | UGT1A family, UGT2B family |
Metabolic Activation and Formation of Reactive Intermediates
While metabolism often leads to detoxification, it can also result in the formation of reactive intermediates that may have toxicological implications. This process is known as metabolic activation. For certain phenolic compounds, including bisphenol A, oxidative metabolism can lead to the formation of electrophilic reactive species. nih.govnih.gov
The catechol metabolites formed through CYP-mediated hydroxylation can be further oxidized to form semiquinone and quinone-type compounds. researchgate.net Specifically, the oxidation of BPA catechol can lead to the formation of a reactive BPA-o-quinone. oup.com These quinone intermediates are electrophilic and can potentially react with cellular nucleophiles such as DNA and proteins, leading to the formation of adducts. researchgate.net This metabolic activation pathway has been demonstrated for BPA, where its incubation with rat liver S9 fraction, which contains both microsomal and cytosolic enzymes, resulted in an increase in estrogenic activity, a process inhibited by a CYP inhibitor. oup.comnih.gov
Given the structural similarities, it is conceivable that this compound could also be metabolically activated to form reactive quinone-type intermediates. The formation of such reactive species would be dependent on the initial CYP-catalyzed hydroxylation to form a catechol, followed by subsequent oxidation.
The potential pathway for the metabolic activation of this compound is summarized below.
| Initial Metabolite | Reactive Intermediate | Potential Consequence |
| Catechol derivative | Ortho-quinone | Covalent binding to macromolecules (e.g., DNA, proteins) |
Structure Activity Relationships Sar and Conformational Studies of 4 2 Ethyl 1 4 Hydroxyphenyl Butyl Phenol
Impact of Hydroxyl Group Positioning on Receptor Binding
The presence and positioning of hydroxyl (-OH) groups are paramount for the binding affinity of phenolic compounds to the estrogen receptor. In 4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol, the two phenolic hydroxyl groups, positioned at opposite ends of the molecule on the para-position of the phenyl rings, are critical for its biological activity.
These hydroxyl groups serve as essential hydrogen bond donors and acceptors, anchoring the ligand within the ER's binding pocket. nih.govnih.gov The phenolic A-ring of a ligand like meso-hexestrol is believed to interact with a specific triad (B1167595) of residues in the ERα ligand-binding domain, involving Glutamate-353 (Glu353), Arginine-394 (Arg394), and a bridging water molecule. nih.govresearchgate.net The hydroxyl group at the other end of the molecule, analogous to the 17β-hydroxyl of estradiol (B170435), likely interacts with Histidine-524 (His524), further stabilizing the ligand-receptor complex. nih.gov
The distance between these two hydroxyl groups is a crucial determinant of binding affinity. For optimal interaction, this distance needs to closely match that between the C3-hydroxyl and C17-hydroxyl of 17β-estradiol, which is approximately 11 Å. nih.gov Mono-etherification or removal of one of the hydroxyl groups in hexestrol (B1673224) derivatives leads to a significant reduction in receptor affinity, underscoring the cooperative role of both groups in achieving high-affinity binding. nih.gov The significant drop in binding energy observed in analogs lacking these hydroxyl groups highlights their critical role in the ligand/protein interaction. nih.gov
Conformational Analysis of this compound and its Analogs
Unlike the rigid, multi-ring structure of steroidal estrogens, this compound is a flexible molecule. Its ability to adopt a specific three-dimensional shape, or conformation, that is complementary to the ER binding pocket is fundamental to its potent estrogenic effects.
The estrogenic activity of hexestrol is highly dependent on its stereochemistry. The molecule exists as two diastereomers: a meso form and a racemic (dl) pair. The meso-isomer is a potent estrogen, whereas the dl-isomers exhibit significantly lower affinity for the ER. nih.gov This difference is attributed to their preferred conformations.
The structure of the aliphatic core connecting the two phenyl rings significantly influences both the molecule's conformation and its binding affinity.
Double Bonds: this compound (meso-hexestrol) is the saturated analog of diethylstilbestrol (B1670540) (DES), meaning it lacks the central C=C double bond. The double bond in DES imparts greater rigidity to the molecule, locking the two phenyl rings into a fixed trans configuration that is highly favorable for ER binding. While meso-hexestrol is more flexible, its preference for a DES-like conformation allows it to retain high affinity. In general, the more rigid DES derivatives tend to be stronger binders than the more flexible hexestrol derivatives.
Alkyl Substituents: The ethyl groups on the central butane (B89635) chain are not merely spacers; they play a crucial role in orienting the phenyl rings and optimizing the fit within the receptor. These alkyl groups contribute to the molecule's hydrophobicity and are thought to occupy a specific hydrophobic pocket within the ER, similar to the B- and C-rings of the steroid nucleus. Altering the size of these substituents can have a dramatic effect on activity. For instance, replacing the ethyl groups of DES with smaller methyl groups (dimethylstilbestrol) reduces the relative binding affinity (RBA) by over 25-fold. Similarly, studies on hexestrol analogs have shown that introducing branching in the alkyl chains, such as replacing ethyl with isopropyl or tert-butyl groups, generally leads to a decrease in binding affinity. nih.gov
Comparative SAR Studies with Diethylstilbestrol and Hexestrol
Comparative studies between meso-hexestrol, its parent compound diethylstilbestrol (DES), and other analogs have been instrumental in defining the pharmacophore for non-steroidal estrogens. The key requirements for high estrogenic potency include:
A central hydrophobic scaffold (e.g., hexene or hexane).
Two phenolic hydroxyl groups at either end, maintaining a specific distance.
Alkyl substituents of optimal size (e.g., ethyl groups) on the central scaffold.
| Compound | Structure | Key Structural Feature | Relative Binding Affinity (RBA) for ERα (Estradiol = 100) |
| 17β-Estradiol | Steroidal | Natural Ligand | 100 |
| Diethylstilbestrol (DES) | Stilbene (B7821643) | Central C=C Double Bond (Rigid) | 129 - 224 nih.govoup.com |
| This compound (meso-Hexestrol) | Diphenylethane | Saturated Central C-C Bond (Flexible) | 154 - 205 nih.govoup.com |
| dl-Hexestrol | Diphenylethane | Racemic mixture | ~9 nih.gov |
| Dimethylstilbestrol (DMS) | Stilbene | Methyl instead of Ethyl groups | ~14.5 |
This table presents a summary of the relative binding affinities, illustrating the impact of key structural features on estrogen receptor binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Estrogenic Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For estrogenic compounds, QSAR models are developed to predict their binding affinity to the ER based on calculated molecular descriptors. researchgate.net
These models have identified several key physicochemical properties that govern the estrogenic potency of phenolic compounds like this compound:
Steric Descriptors: Parameters such as molecular volume and shape are critical. A molecule must have the appropriate size and three-dimensional geometry to fit snugly into the ER's ligand-binding pocket.
Electronic Descriptors: The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are important. These relate to the molecule's ability to participate in electronic interactions, such as the formation of hydrogen bonds.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), have been particularly successful. researchgate.net These models generate 3D maps that visualize regions where steric bulk or specific electrostatic charges (positive or negative) on the ligand would increase or decrease binding affinity. For a molecule like meso-hexestrol, such models would highlight the favorable steric contributions of the ethyl groups and the essential electrostatic interactions of the phenolic hydroxyls. These computational models serve as powerful tools for predicting the estrogenic potential of new or untested chemicals and for understanding the nuanced structural requirements for effective ER binding. nih.govresearchgate.net
| Descriptor Type | Specific Descriptor Examples | Relevance to Estrogenic Potency |
| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | Defines the necessary size and shape for the ligand to fit within the ER binding pocket. |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Governs the ability to form crucial hydrogen bonds and electrostatic interactions with receptor residues. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Important for favorable interactions within the largely nonpolar binding site. |
| 3D-Field Based (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields | Provides a 3D map of favorable and unfavorable interaction regions around the ligand. |
This table outlines the key classes of molecular descriptors used in QSAR models to predict the binding affinity of compounds to the estrogen receptor.
Cellular and Molecular Biological Effects of 4 2 Ethyl 1 4 Hydroxyphenyl Butyl Phenol in in Vitro and in Vivo Animal Models
Effects on Cellular Proliferation and Differentiation in Estrogen-Responsive Cell Lines
The estrogenic nature of 4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol dictates its significant influence on the proliferation and differentiation of cells that express estrogen receptors (ERs), such as the human breast cancer cell line MCF-7. These cells are a well-established model for studying estrogen-dependent cellular processes. The binding of estrogenic compounds to ERs can trigger a signaling cascade that promotes cell growth and division.
The proliferative effects of estrogenic compounds on MCF-7 cells are a key indicator of their estrogenic activity. Agonistic binding to the estrogen receptor stimulates the proliferation of these cells. This response is a foundational aspect of in vitro assays designed to screen for environmental estrogens and other endocrine-disrupting chemicals.
Estrogen-dependent reporter gene assays are a primary tool for quantifying the estrogenic activity of chemical compounds. These assays utilize genetically modified cell lines, often derived from estrogen-responsive cells like MCF-7 or HEK293, that contain a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). When an estrogenic compound binds to the estrogen receptor, the receptor-ligand complex binds to the ERE, initiating the transcription of the reporter gene. The resulting signal, such as the production of light by luciferase, can be measured to determine the potency of the compound in activating the estrogen signaling pathway.
These in vitro assays are crucial for high-throughput screening of chemicals to identify potential endocrine disruptors. illinois.edu They provide a sensitive and specific method for determining if a compound can functionally activate the estrogen receptor and induce gene expression. While specific data for this compound in all available reporter gene systems is not extensively detailed in publicly accessible literature, its classification as a potent synthetic estrogen implies that it would show significant activity in such assays.
Table 1: Principles of Estrogen-Dependent Reporter Gene Assays
| Component | Function | Example |
|---|---|---|
| Cell Line | Provides the necessary cellular machinery, including endogenous or transfected estrogen receptors. | MCF-7, HEK293 |
| Estrogen Receptor (ER) | Binds to the estrogenic compound, forming a complex that acts as a transcription factor. | ERα, ERβ |
| Estrogen Response Element (ERE) | A specific DNA sequence in the promoter region of the reporter gene. | Consensus ERE sequence |
| Reporter Gene | A gene whose product can be easily measured. | Luciferase, β-galactosidase |
| Estrogenic Compound | The substance being tested for its ability to activate the estrogen receptor. | This compound |
Estrogens are known to play a critical role in the regulation of the cell cycle, particularly the transition from the G1 to the S phase. This regulation is mediated through the modulation of key cell cycle proteins, including cyclins and cyclin-dependent kinases (CDKs). Estrogenic compounds, such as this compound, can mimic these effects.
Studies on estrogenic regulation of the cell cycle in breast cancer cells have shown that estrogens can independently regulate the expression and function of c-Myc and cyclin D1. nih.gov The induction of either of these proteins is often sufficient to replicate the effects of estrogen on cell cycle progression. nih.gov These pathways ultimately converge on the activation of cyclin E-Cdk2 complexes, which are crucial for the initiation of DNA synthesis. nih.gov Furthermore, estrogens can influence the levels of CDK inhibitors, such as p21(WAF1/CIP1). nih.gov Antiestrogen treatment, conversely, leads to a decrease in c-Myc and cyclin D1 expression, resulting in cell cycle arrest in the G1 phase. nih.gov Given its estrogenic properties, this compound is expected to promote cell cycle progression in estrogen-responsive cells through similar mechanisms.
Modulation of Endocrine System Pathways in Animal Models (Mechanistic Studies)
In vivo studies in animal models have provided further insight into the endocrine-disrupting capabilities of this compound. These studies have focused on its effects on the developmental and reproductive systems, as well as its potential to alter hormone synthesis and secretion.
Exposure to this compound, referred to as hexestrol (B1673224) in many studies, has been shown to have significant adverse effects on the reproductive system of rodents. In female mice, treatment with hexestrol has been observed to decrease ovary size. mdpi.com Histological analysis of the ovaries of treated mice revealed a significant number of follicles in various stages of development, but a notable absence or reduction of corpora lutea, suggesting a decrease in ovulation. nih.gov
Furthermore, studies on oocyte quality have demonstrated that hexestrol can impair oocyte maturation and early embryonic development. mdpi.com Exposure to the compound has been linked to a dose-dependent reduction in the percentage of germinal vesicle breakdown and first polar body extrusion, which are critical steps in meiotic maturation. mdpi.com These effects on female reproductive health highlight the potent endocrine-disrupting activity of this compound. The developmental toxicity of estrogenic chemicals, in general, is a significant concern, as exposure during critical periods can lead to long-lasting changes in reproductive organs. nih.gov
Table 2: Summary of Observed Developmental and Reproductive Effects in Rodents
| Parameter | Observed Effect of Hexestrol Exposure | Reference |
|---|---|---|
| Ovary Size | Decreased in adult female mice. | mdpi.com |
| Ovulation | Suggested decrease, evidenced by a reduction in corpora lutea. | nih.gov |
| Oocyte Maturation | Impaired, with a dose-dependent reduction in germinal vesicle breakdown and first polar body extrusion. | mdpi.com |
| Early Embryonic Development | Competency decreased following oocyte exposure. | mdpi.com |
As an endocrine-disrupting chemical, this compound has the potential to interfere with the synthesis and secretion of endogenous hormones. The regulation of steroid hormone biosynthesis is a complex process involving a series of enzymatic reactions. nih.gov Endocrine disruptors can affect this process at various levels, from the expression of steroidogenic enzymes to the secretion of pituitary hormones that regulate gonadal function, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov
While specific studies detailing the precise alterations in the levels of gonadotropins or steroid hormones following exposure to this compound are not extensively available, its potent estrogenic activity suggests that it can interfere with the hypothalamic-pituitary-gonadal (HPG) axis. Estrogenic compounds can exert negative feedback on the hypothalamus and pituitary gland, potentially leading to reduced secretion of LH and FSH. This, in turn, can impact gonadal steroidogenesis. For instance, in male rats, treatment with a GnRH antagonist, which suppresses gonadotropin secretion, leads to a significant decrease in serum LH and FSH levels. nih.gov The administration of synthetic estrogens like diethylstilbestrol (B1670540) in such models can have complex effects on the expression of gonadotropin subunit mRNAs. nih.gov
Mechanistic Studies on Microtubule Dynamics and Aneuploidy Induction
Beyond its receptor-mediated estrogenic effects, this compound has been shown to directly interact with components of the cytoskeleton, specifically microtubules. This interaction represents a distinct mechanism of toxicity that can lead to mitotic disturbances and aneuploidy.
Studies have reported that meso-hexestrol inhibits the assembly of microtubules and can induce the formation of abnormal microtubule structures, such as twisted ribbons. nih.gov This effect on microtubule polymerization is dose-dependent. nih.gov The disruption of microtubule dynamics can lead to mitotic arrest, where cells are unable to properly form a mitotic spindle and segregate their chromosomes. nih.gov
This interference with the mitotic apparatus is a plausible mechanism for the induction of aneuploidy, a condition characterized by an abnormal number of chromosomes. In vitro studies using Chinese hamster cells have demonstrated that hexestrol, along with other synthetic and natural estrogens, can cause a significant increase in aneuploidy. nih.gov The proposed mechanism is similar to that of colchicine, involving the inhibition of tubulin polymerization to form microtubules. nih.gov This suggests that the interaction between estrogens and microtubules may be a key factor in the induction of aneuploidy in somatic cells, which could be related to their carcinogenic potential. nih.gov
Inhibition of Tubulin Polymerization
Induction of Mitotic Arrest and Aneuploidy in Somatic Cells
There is a lack of specific research findings in the available scientific literature detailing the capacity of this compound to induce mitotic arrest and aneuploidy in somatic cells. The existing body of research on the aneugenic potential of synthetic estrogens has focused on other compounds within this class.
Comparative Analysis of Biological Activities with Other Synthetic Estrogens in Non-Clinical Models
While direct comparative studies detailing the biological activities of this compound against other synthetic estrogens are limited in the available literature, an analysis of related compounds such as Diethylstilbestrol (DES), Hexestrol, and Benzestrol provides context for the potential biological actions of non-steroidal estrogens with structural similarities. These compounds have been investigated in various non-clinical models, revealing a range of effects on cellular processes.
Diethylstilbestrol (DES) , a well-studied synthetic estrogen, has been shown to interfere with microtubule function. Research has demonstrated that DES can inhibit the polymerization of microtubules in vitro. nih.gov This disruption of microtubule dynamics can lead to metaphase arrest in cultured cells. nih.gov
Hexestrol , another synthetic non-steroidal estrogen, has also been found to impact microtubule-dependent processes. Studies on meso-hexestrol, a stereoisomer of hexestrol, have indicated that it can inhibit the assembly of microtubules and induce the formation of aberrant tubulin structures. nih.gov
Benzestrol is a synthetic nonsteroidal estrogen of the stilbestrol group. pharmaffiliates.com While specific studies on its direct interaction with tubulin are not as extensively documented as for DES, its classification within this group of compounds suggests potential for similar biological activities.
The estrogenic activity of various phenolic compounds has been evaluated in vitro. For instance, some phenolic additives have demonstrated estrogenic activity in yeast-based assays. drugbank.com The estrogenic potential of such compounds is often related to their ability to bind to estrogen receptors.
A comparative overview of the effects of these synthetic estrogens on microtubule-related processes is presented in the table below. It is important to note that the absence of data for this compound prevents a direct comparison.
Table 1: Comparative Biological Activities of Synthetic Estrogens in Non-Clinical Models
| Compound | Effect on Tubulin Polymerization | Induction of Mitotic Arrest | Induction of Aneuploidy |
|---|---|---|---|
| This compound | Data not available | Data not available | Data not available |
| Diethylstilbestrol (DES) | Inhibition of polymerization nih.gov | Induces metaphase arrest nih.gov | Associated with aneuploidy |
| Hexestrol (meso-hexestrol) | Inhibition of assembly nih.gov | Data not available | Data not available |
| Benzestrol | Data not available | Data not available | Data not available |
This comparative analysis underscores the recognized bioactivity of certain synthetic estrogens on fundamental cellular processes in non-clinical models. However, it also highlights the gap in the scientific literature regarding the specific molecular and cellular effects of this compound.
Advanced Analytical and Spectroscopic Characterization in Research of 4 2 Ethyl 1 4 Hydroxyphenyl Butyl Phenol
Chromatographic Techniques for Research Sample Analysis
Chromatography is a cornerstone for the separation and analysis of 4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol from complex mixtures, such as biological matrices or synthetic reaction products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.
HPLC is a versatile and widely used technique for the analysis of phenolic compounds due to its high resolution and sensitivity. nih.govsielc.com For compounds like this compound, reversed-phase (RP) HPLC is the most common approach. sielc.com This methodology utilizes a nonpolar stationary phase (such as C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound can be finely tuned by adjusting the composition of the mobile phase (gradient elution) or its flow rate. Chiral HPLC columns can be employed to separate enantiomers of structurally similar compounds, which is critical as different stereoisomers can exhibit distinct biological activities. nih.gov Detection is commonly achieved using ultraviolet (UV) spectroscopy, often with a diode-array detector (DAD) set to a wavelength around 280 nm, which is characteristic for phenols. mdpi.comresearchgate.net Fluorescence detection can also be used to enhance sensitivity and selectivity, with typical excitation and emission wavelengths of 260 nm and 305 nm, respectively. nih.gov
Table 1: Representative HPLC Parameters for Analysis of Related Phenolic Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 10 cm x 3.0 mm, 2.7 µm) | |
| Mobile Phase | Gradient of Acetonitrile and Water | nih.gov |
| Flow Rate | ~1.0 mL/min | |
| Detection | UV at 280 nm or Fluorescence (Ex: 260 nm, Em: 305 nm) | researchgate.netnih.gov |
| Column Temperature | 40 °C | mhlw.go.jp |
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. europeanpharmaceuticalreview.com Due to the low volatility of phenolic compounds like this compound, a derivatization step is typically required prior to analysis. dphen1.com This process converts the polar hydroxyl groups into less polar, more volatile silyl (B83357) ethers, commonly using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). dphen1.com
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. oiv.int The separated components then enter the mass spectrometer, which serves as a highly sensitive and selective detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint for identification. researchgate.netnist.gov Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used to achieve very low detection limits, which is essential for trace analysis in complex matrices. europeanpharmaceuticalreview.comthermofisher.com
Table 2: Typical GC-MS Parameters for Analysis of Derivatized Phenols
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | dphen1.com |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm) | oiv.int |
| Carrier Gas | Helium at ~1-2 mL/min | oiv.int |
| Injector Temperature | ~260 °C | oiv.intthepharmajournal.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | chemicalbook.com |
| Acquisition Mode | Scan, Selected Ion Monitoring (SIM), or MRM | europeanpharmaceuticalreview.comoiv.int |
Spectroscopic and Diffraction Methods for Structural Insights
To fully understand the structure and behavior of this compound, a combination of spectroscopic and diffraction techniques is employed. These methods provide detailed information from the atomic arrangement in a crystal to the molecule's conformation in solution.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a key technology for identifying metabolites of parent compounds in biological systems. nih.govijpras.com In these studies, a biological sample is first separated by HPLC, and the eluent is introduced into a mass spectrometer. scispace.com The instrument detects the mass of the parent compound and any potential metabolites.
Tandem mass spectrometry (MS/MS) is then used for structural elucidation. ijpras.com A specific ion (the precursor ion) corresponding to a potential metabolite is selected and fragmented through collision-induced dissociation (CID). scispace.com The resulting fragment ions (product ions) produce a characteristic fragmentation pattern. By analyzing this pattern, researchers can deduce the chemical modifications (e.g., hydroxylation, glucuronidation) that have occurred to the parent molecule, thereby identifying the structure of the metabolite. mhlw.go.jp High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which further aids in determining the elemental composition of metabolites. ijpras.com
Table 3: Common Mass Spectrometric Approaches for Metabolite Identification
| Technique | Application | Reference |
|---|---|---|
| LC-MS/MS | Separation and detection of metabolites in complex mixtures. | nih.govscispace.com |
| High-Resolution MS (HRMS) | Accurate mass measurement for determining elemental composition. | ijpras.com |
| Collision-Induced Dissociation (CID) | Fragmentation of precursor ions to obtain structural information. | scispace.com |
| Multiple Reaction Monitoring (MRM) | Highly sensitive and selective quantitation of known metabolites. | ixcela.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure and conformation of molecules in solution. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecule's carbon-hydrogen framework. researchgate.netresearchgate.net
For conformational analysis, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable. nih.govmdpi.com NOESY experiments detect spatial proximities between protons within a molecule. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å), even if they are not directly connected by chemical bonds. By analyzing the pattern and intensity of these cross-peaks, a detailed model of the molecule's preferred conformation in solution can be constructed. nih.gov This is crucial for understanding how the molecule might interact with biological targets. researchgate.net
Table 4: Key NMR Experiments for Structural and Conformational Analysis
| NMR Experiment | Information Provided | Reference |
|---|---|---|
| ¹H NMR | Provides information on the number, environment, and connectivity of protons. | chemicalbook.comresearchgate.netresearchgate.net |
| ¹³C NMR | Identifies the different carbon environments in the molecule. | researchgate.net |
| COSY (Correlation Spectroscopy) | Shows which protons are coupled to each other through bonds. | mdpi.com |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals which protons are close to each other in space, aiding in conformational analysis. | nih.govmdpi.com |
Bioanalytical Methods for Receptor Binding and Activity Assessment
Bioanalytical methods are fundamental in understanding the interaction of "this compound" with its biological targets, primarily estrogen receptors (ERs). These assays provide quantitative data on binding affinity and the functional consequences of this binding.
Fluorescence Polarization (FP) is a powerful, homogeneous technique used to study molecular interactions in solution, making it well-suited for high-throughput screening of receptor binding. The principle of FP is based on the observation that when a small, fluorescently labeled molecule (tracer) is excited with plane-polarized light, it tumbles rapidly in solution, leading to depolarization of the emitted light. However, when the tracer is bound to a larger molecule, such as a receptor protein, its rotation is slowed, and the emitted light remains highly polarized.
In the context of "this compound," an FP assay would be designed to assess its binding to estrogen receptors, such as ERα or ERβ. nih.gov A fluorescently tagged estrogen, for instance, a fluorescein-labeled estradiol (B170435) derivative, would serve as the tracer. researchgate.net In a competitive binding format, the ER, the fluorescent tracer, and varying concentrations of "this compound" are incubated together. The displacement of the fluorescent tracer by the unlabeled test compound results in a decrease in the fluorescence polarization signal. dphen1.com This change is directly proportional to the amount of tracer displaced and is used to determine the binding affinity of the test compound.
The data generated from such an assay allows for the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of "this compound" required to displace 50% of the bound tracer. This value is a key indicator of the compound's binding affinity for the estrogen receptor.
Table 1: Illustrative Data from a Fluorescence Polarization Competitive Binding Assay
| Concentration of this compound (nM) | Fluorescence Polarization (mP) | % Inhibition |
|---|---|---|
| 0.1 | 280 | 5 |
| 1 | 250 | 15 |
| 10 | 180 | 40 |
| 50 | 120 | 60 |
| 100 | 80 | 80 |
| 500 | 50 | 95 |
Competitive binding assays are a cornerstone for characterizing the interaction between a ligand and its receptor. These assays measure the ability of an unlabeled compound, such as "this compound," to compete with a labeled ligand (radiolabeled or fluorescently labeled) for binding to a specific receptor.
For the study of "this compound," a typical competitive binding assay would involve incubating a preparation of estrogen receptors with a constant concentration of a radiolabeled estrogen, like [³H]-estradiol, and varying concentrations of the unlabeled test compound. After reaching equilibrium, the bound and free radioligand are separated, and the radioactivity of the bound fraction is measured.
A high binding affinity of "this compound" for the estrogen receptor will result in a significant displacement of the radiolabeled estradiol, leading to a lower radioactive signal in the bound fraction. The data is typically plotted as the percentage of specific binding versus the logarithm of the competitor concentration, yielding a sigmoidal curve from which the IC50 value can be determined.
The relative binding affinity (RBA) of the compound can also be calculated by comparing its IC50 value to that of a reference estrogen, such as 17β-estradiol. For instance, the structurally similar compound Diethylstilbestrol (B1670540) has been shown to have a high binding affinity for the estrogen receptor. nih.gov
Table 2: Representative Data from a Competitive Estrogen Receptor Binding Assay
| Compound | IC50 (nM) | Relative Binding Affinity (RBA) % (17β-estradiol = 100) |
|---|---|---|
| 17β-Estradiol | 1.5 | 100 |
| Diethylstilbestrol | 1.2 | 125 |
| This compound (Hypothetical) | 2.5 | 60 |
| Bisphenol A | 1500 | 0.1 |
Reporter gene bioassays are functional assays that measure the biological response initiated by the binding of a compound to a receptor. A commonly used system is the Yeast Estrogen Screen (YES). This assay utilizes genetically modified yeast cells (e.g., Saccharomyces cerevisiae) that co-express the human estrogen receptor (hER) and a reporter gene, typically lacZ, which encodes the enzyme β-galactosidase. The expression of the reporter gene is under the control of estrogen-responsive elements (EREs).
When an estrogenic compound like "this compound" enters the yeast cell and binds to the hER, the receptor-ligand complex dimerizes and binds to the EREs, initiating the transcription of the lacZ gene. The resulting β-galactosidase enzyme then metabolizes a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside), leading to a measurable color change. plos.org
The intensity of the color is proportional to the estrogenic activity of the compound. By testing a range of concentrations, a dose-response curve can be generated, and the compound's potency can be quantified as its half-maximal effective concentration (EC50). The relative potency of "this compound" can be compared to that of 17β-estradiol. Studies have used this assay to determine the estrogenic activity of a wide array of phenolic compounds. nih.govnih.gov
Table 3: Example Results from a Yeast Estrogen Screen (YES) Assay
| Compound | EC50 (nM) | Relative Potency (17β-estradiol = 100) |
|---|---|---|
| 17β-Estradiol | 0.1 | 100 |
| Diethylstilbestrol | 0.12 | 83.3 |
| This compound (Hypothetical) | 0.5 | 20 |
| 4-Nonylphenol | 100 | 0.1 |
Electroanalytical Methods for Detection in Research Contexts
Electroanalytical methods offer a sensitive and often rapid means for the detection and quantification of electroactive compounds. Due to the presence of phenolic hydroxyl groups, "this compound" is amenable to electrochemical oxidation. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed for its detection in research settings. nih.gov
The principle involves applying a potential to a working electrode (e.g., a glassy carbon electrode) and measuring the resulting current as the compound is oxidized. The oxidation of the phenolic groups occurs at a specific potential, providing selectivity. The magnitude of the current is proportional to the concentration of the compound.
For enhanced sensitivity and selectivity, the surface of the working electrode can be modified with various materials, such as polymers or nanoparticles. For instance, a polyethylenimine-modified glassy carbon electrode has been used for the sensitive determination of the structurally similar Diethylstilbestrol. The experimental conditions, such as the pH of the supporting electrolyte and accumulation time, can be optimized to achieve lower detection limits. ufms.br
A typical electroanalytical study would first involve characterizing the electrochemical behavior of "this compound" using cyclic voltammetry to determine its oxidation potential. Subsequently, a more sensitive technique like differential pulse voltammetry would be used to construct a calibration curve (peak current vs. concentration) for quantitative analysis.
Table 4: Potential Electroanalytical Parameters for the Detection of this compound
| Parameter | Value/Range |
|---|---|
| Technique | Differential Pulse Voltammetry (DPV) |
| Working Electrode | Modified Glassy Carbon Electrode |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |
| Oxidation Potential (approx.) | +0.5 V to +0.7 V (vs. Ag/AgCl) |
| Linear Dynamic Range (Hypothetical) | 10 nM - 10 µM |
| Limit of Detection (Hypothetical) | 2 nM |
Computational and Theoretical Chemical Investigations of 4 2 Ethyl 1 4 Hydroxyphenyl Butyl Phenol
Molecular Docking Simulations of Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in pharmacology for understanding how a ligand, such as 4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol, interacts with its receptor, typically the estrogen receptor (ER).
Modeling Binding Modes within Estrogen Receptor Subtypes
As an estrogenic compound, this compound is known to interact with estrogen receptor subtypes, primarily ERα and ERβ. wikipedia.org Molecular docking simulations model how the flexible ligand fits into the ligand-binding domain (LBD) of these receptors.
Docking studies can reveal multiple possible binding poses, and scoring functions are used to rank these poses based on their predicted stability. For phenolic compounds, different orientations can place the hydroxyl groups in contact with different sets of residues, defining distinct binding modes that may influence the functional outcome (agonist vs. antagonist activity). nih.gov
Prediction of Binding Affinities
Docking programs calculate a score, often expressed in terms of binding energy (kcal/mol), which estimates the binding affinity between the ligand and the receptor. A lower (more negative) binding energy value suggests a stronger and more stable interaction. These predictions are crucial for comparing the potency of different ligands and for guiding the design of new compounds. researchgate.net
For this compound, the predicted binding affinities to ERα and ERβ are expected to be high, comparable to those of DES. researchgate.net The binding affinity is influenced by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, have shown that for phenolic compounds, factors like molecular volume and the energy of the highest occupied molecular orbital (HOMO) are significant predictors of ER binding affinity. researchgate.net
Table 1: Predicted Binding Affinities from Molecular Docking Simulations
Illustrative binding affinities of this compound and related compounds with estrogen receptor subtypes. Lower scores indicate stronger predicted binding.
| Compound | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|---|
| This compound | Estrogen Receptor α (ERα) | -10.8 | Glu353, Arg394, His524, Leu387, Phe404 |
| This compound | Estrogen Receptor β (ERβ) | -11.2 | Glu305, Arg346, His475, Leu339, Met343 |
| Diethylstilbestrol (B1670540) (DES) | Estrogen Receptor α (ERα) | -11.5 | Glu353, Arg394, His524, Leu387, Phe404 |
| 17β-Estradiol | Estrogen Receptor α (ERα) | -12.1 | Glu353, Arg394, His524, Leu346, Thr347 |
Note: The data presented are illustrative and based on typical values obtained for high-affinity non-steroidal estrogens in computational docking studies.
Molecular Dynamics Simulations for Conformational Flexibility and Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. ejmo.org MD simulations are used to assess the conformational flexibility of this compound and the stability of its complex with the estrogen receptor. nih.govnih.gov
Table 2: Typical Parameters for Molecular Dynamics Simulations
Common parameters used in MD simulations to study the stability of a ligand-receptor complex.
| Parameter | Typical Value / Condition | Purpose |
|---|---|---|
| Simulation Software | GROMACS, NAMD, AMBER | Engine for performing the simulation calculations. |
| Force Field | CHARMM, AMBER, OPLS | Defines the potential energy function of the system. |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |
| Simulation Time | 100 - 200 ns | Duration to observe conformational changes and achieve stability. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis | Quantifies stability, flexibility, and specific interactions. |
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. tandfonline.com These methods provide a fundamental understanding of the molecule's structure, reactivity, and charge distribution, which are essential for its biological function. mdpi.com
Electron Density Distribution Analysis
Analysis of the electron density distribution reveals how electrons are shared between atoms in the molecule. For this compound, these calculations show a high concentration of electron density around the electronegative oxygen atoms of the two phenolic hydroxyl groups. researchgate.net The aromatic rings exhibit a delocalized π-electron system, which is also a region of relatively high electron density. nih.gov
This distribution is critical for intermolecular interactions. The regions of high electron density, particularly around the hydroxyl oxygens, are nucleophilic and act as hydrogen bond acceptors. Understanding the precise topology of the electron density helps to explain the nature and strength of the interactions between the ligand and the receptor. researchgate.netnih.gov
Electrostatic Potential Mapping for Molecular Recognition
A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, including biological receptors. The MEP map uses a color scale to indicate electrostatic potential, where red typically represents regions of negative potential (electron-rich) and blue represents regions of positive potential (electron-poor).
For this compound, the MEP map shows strong negative potential (red) around the oxygen atoms of the hydroxyl groups, identifying them as likely sites for electrophilic attack or hydrogen bond donation to receptor residues like Arg394 and His524. researchgate.net The hydrogen atoms of these hydroxyl groups exhibit a positive potential (blue), making them hydrogen bond donors. The hydrocarbon framework generally shows a neutral (green) or slightly positive potential. This electrostatic landscape is fundamental to the molecular recognition process, guiding the ligand into the correct orientation within the receptor's binding site for a stable interaction. researchgate.net
Table 3: Calculated Electronic Properties of this compound
Illustrative electronic properties derived from quantum chemical calculations (e.g., DFT).
| Electronic Property | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | 0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.7 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |
| Electrostatic Potential (min) | -45 kcal/mol | Located near hydroxyl oxygens; indicates site for hydrogen bonding. |
| Electrostatic Potential (max) | +30 kcal/mol | Located near hydroxyl hydrogens; indicates site for hydrogen bonding. |
Absence of Specific Research Findings for this compound in Computational Studies
Initial investigations into the computational and theoretical chemical properties of this compound reveal a significant gap in the scientific literature. Specifically, no dedicated in silico screening or virtual ligand design studies focusing on this particular compound could be identified.
A comprehensive search for relevant research did not yield any papers or datasets detailing the use of this compound in virtual screening campaigns or as a foundational scaffold for the design of new ligands. Consequently, the detailed research findings and data tables requested for the section on "In Silico Screening and Virtual Ligand Design" cannot be provided at this time.
While computational studies exist for structurally analogous phenol-containing compounds, the specific arrangement of the ethyl and 1-(4-hydroxyphenyl)butyl moieties in the target molecule appears to be un- or under-investigated in the context of computational drug design and discovery. This lack of data prevents a detailed analysis of its potential interactions with biological targets, structure-activity relationships derived from computational models, or its use as a template for the development of novel therapeutic agents.
Further research in this area would be necessary to generate the data required for a thorough computational and theoretical examination of this compound. Such studies would likely involve molecular docking simulations, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analyses to elucidate its potential biological activities and guide the design of new, related chemical entities.
Emerging Research Perspectives and Future Directions for 4 2 Ethyl 1 4 Hydroxyphenyl Butyl Phenol Research
Investigation of Novel Molecular Targets Beyond Estrogen Receptors
Future research on 4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol should prioritize the exploration of molecular targets beyond the well-characterized estrogen receptors (ERs). While its structural similarity to known endocrine disruptors like bisphenol A (BPA) suggests potential interaction with ERs, a comprehensive understanding of its biological activity necessitates a broader investigation. Computational modeling studies on similar phenolic compounds have indicated potential interactions with other nuclear receptors, such as the androgen receptor (AR) and progesterone (B1679170) receptor (PR). For instance, in silico studies have shown that BPA and its metabolite, 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), can interact with AR and PR, suggesting that this compound may also exhibit such activities. nih.gov
Furthermore, non-nuclear receptor pathways should be considered. Research on other bisphenol compounds has revealed interactions with thyroid hormone receptors and peroxisome proliferator-activated receptors (PPARs). nih.gov Investigating the potential for this compound to modulate these signaling pathways would provide a more complete picture of its endocrine-disrupting potential. High-throughput screening assays and differential proteomics could be employed to identify novel binding partners and downstream signaling cascades affected by this compound.
Table 1: Potential Molecular Targets for this compound Based on Structurally Related Compounds
| Receptor Family | Specific Examples | Potential Interaction |
| Nuclear Receptors | Androgen Receptor (AR), Progesterone Receptor (PR), Thyroid Hormone Receptors (TRs), Peroxisome Proliferator-Activated Receptors (PPARs) | Agonistic or antagonistic activity |
| G Protein-Coupled Receptors | G protein-coupled estrogen receptor 1 (GPER1) | Modulation of rapid signaling pathways |
| Ion Channels | Calcium channels, Potassium channels | Alteration of cellular excitability |
| Enzymes | Aromatase, Steroidogenic enzymes | Disruption of hormone synthesis |
Application in Advanced Mechanistic Toxicology Models (Non-Clinical)
To elucidate the potential toxicological mechanisms of this compound, advanced non-clinical models are essential. Three-dimensional (3D) organoid and spheroid cultures of human-relevant tissues, such as liver, breast, and neuronal cells, offer a more physiologically relevant system compared to traditional 2D cell cultures. These models can be used to assess the compound's effects on tissue architecture, cell differentiation, and organ-specific functions.
In addition, the use of high-content imaging and analysis can provide detailed insights into cellular-level perturbations. This technology allows for the simultaneous measurement of multiple cellular parameters, such as cell viability, apoptosis, oxidative stress, and organelle function, following exposure to the compound. Integrating these advanced in vitro models into toxicological screening can help to identify key events in potential toxicity pathways and reduce the reliance on animal testing.
Development of New Analytical Techniques for Trace Analysis in Research Samples
The development of sensitive and selective analytical methods is crucial for detecting and quantifying trace levels of this compound in complex research samples, such as biological tissues and environmental matrices. While methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for the analysis of phenolic compounds, advancements are needed to improve detection limits and reduce matrix interference. researchgate.netnih.gov
The application of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity. Furthermore, the development of novel sample preparation techniques, such as solid-phase microextraction (SPME) and molecularly imprinted polymers (MIPs), can facilitate the selective extraction and pre-concentration of the analyte from complex samples, thereby improving the accuracy and reliability of the analysis.
Integration of Omics Technologies for Comprehensive Biological Profiling
A systems biology approach, integrating various "omics" technologies, will be instrumental in obtaining a comprehensive understanding of the biological effects of this compound. Transcriptomics (e.g., RNA-sequencing) can identify changes in gene expression profiles in response to exposure, revealing perturbed cellular pathways. Proteomics can provide insights into alterations in protein expression and post-translational modifications, while metabolomics can identify changes in the cellular metabolic fingerprint.
By integrating these multi-omics datasets, researchers can construct a more complete picture of the compound's mechanism of action, identify potential biomarkers of exposure and effect, and generate hypotheses for further investigation. This approach has been successfully applied to other endocrine-disrupting chemicals to uncover novel mechanisms of toxicity.
Role in Comparative Endocrine Disruption Research in Model Organisms
To understand the potential ecological impact and to extrapolate findings to human health, comparative studies in various model organisms are warranted. The effects of this compound on endocrine pathways can be investigated in aquatic organisms like zebrafish (Danio rerio) and fathead minnows (Pimephales promelas), which are well-established models for developmental and reproductive toxicology. nih.gov
Invertebrate models, such as the water flea (Daphnia magna) and the nematode (Caenorhabditis elegans), can also be utilized for high-throughput screening of endocrine-disrupting activity. Comparative studies across different species can help to identify conserved and species-specific mechanisms of action, providing valuable information for ecological risk assessment and for understanding the evolution of endocrine systems. A comparative study on bisphenol A and 19 related compounds demonstrated remarkable differences in their estrogenic, anti-estrogenic, and thyroid hormonal activities across different in vitro and in vivo models. nih.govresearchgate.net
Exploration of Potential for Derivatization in Chemical Biology Tools
The chemical structure of this compound, with its two hydroxyl groups, offers opportunities for derivatization to create novel chemical biology tools. For example, fluorescent tags or affinity labels could be attached to the molecule to visualize its subcellular localization and to identify its binding partners through pull-down assays.
Furthermore, the synthesis of a library of derivatives with systematic modifications to the ethyl and butyl groups could help to elucidate the structure-activity relationships for its biological effects. These chemical probes would be invaluable for dissecting the molecular mechanisms of action of this compound and for identifying its specific cellular targets.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol, and how can reaction conditions be optimized for higher yield?
- Methodological Answer :
- Synthetic Pathways : Friedel-Crafts alkylation or palladium-catalyzed coupling reactions are common for phenolic derivatives. For example, alkylation of 4-hydroxyphenyl precursors with ethylbutyl halides under Lewis acid catalysis (e.g., AlCl₃) .
- Optimization : Apply factorial design (e.g., varying temperature, catalyst loading, solvent polarity) to identify critical parameters. Use high-performance liquid chromatography (HPLC) to monitor reaction progress and purity . Statistical tools like response surface methodology (RSM) can minimize experimental runs while maximizing data resolution .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and stereochemistry. Infrared (IR) spectroscopy identifies hydroxyl and aromatic C-H stretches .
- Physicochemical Properties : Determine solubility via shake-flask method in polar/nonpolar solvents. Measure logP (octanol-water partition coefficient) using reverse-phase HPLC . Computational tools (e.g., PubChem data, quantum chemical calculations) predict properties like molar refractivity and polar surface area .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Endocrine Activity Screening : Use ERα/ERβ reporter gene assays (e.g., luciferase-based systems) to assess estrogen receptor binding. Include positive controls (e.g., 17β-estradiol) and vehicle controls .
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., MCF-7) to establish safe concentration ranges for further studies .
Advanced Research Questions
Q. How can experimental design strategies address non-monotonic dose-response relationships in endocrine disruption studies?
- Methodological Answer :
- Dose Selection : Test a wide range of concentrations (e.g., 1 pM–100 µM) to capture potential low-dose effects. Include multiple replicates to account for variability .
- Mechanistic Insight : Combine transcriptomics (RNA-seq) with receptor binding assays to identify off-target pathways. Use CRISPR-edited cell lines to validate receptor specificity .
Q. What computational approaches predict the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer :
- QSAR Modeling : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation factors. Tools like EPI Suite integrate molecular descriptors (e.g., logP, molecular weight) .
- Molecular Dynamics Simulations : Model interactions with soil organic matter or aquatic sediments to predict persistence. Validate with experimental soil column studies .
Q. How can researchers resolve contradictions in receptor binding affinity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple sources, adjusting for variables like cell line origin (e.g., HeLa vs. HEK293) or solvent carriers (e.g., DMSO vs. ethanol) .
- Standardized Protocols : Adopt OECD guidelines for in vitro assays (e.g., TG 455) to harmonize experimental conditions. Use isothermal titration calorimetry (ITC) for direct binding affinity measurements .
Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?
- Methodological Answer :
- Chromatography : Optimize reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% formic acid). Monitor purity via UV-Vis at λ = 280 nm (aromatic absorption) .
- Membrane Technologies : Employ nanofiltration membranes with molecular weight cut-offs tailored to isolate the target compound from byproducts .
Methodological Considerations for Data Contradictions
Q. How should researchers design experiments to account for critical exposure windows in developmental toxicity studies?
- Methodological Answer :
- Timed Exposure Models : Use zebrafish embryos or in vitro organoid systems to mimic gestational exposure. Compare outcomes from early vs. late developmental stages .
- Longitudinal Data Analysis : Apply mixed-effects models to track dose-response trends over time. Include covariates like maternal metabolism in animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
